N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide
Description
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide: is a synthetic organic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Properties
IUPAC Name |
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-10-6-8-11(9-7-10)15(20)18-16-19(2)14-12(17)4-3-5-13(14)21-16/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPFSLDTCKAHNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide typically involves the condensation of 4-fluoro-3-methylbenzothiazole with 4-methylbenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Material Science: It is used in the development of advanced materials with specific properties.
Biological Research: The compound is used as a probe or marker in various biological assays.
Industrial Applications: It is employed in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
- N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
- N-(4-methyl-1,3-benzothiazol-2-yl)-2-(1-pyrrolyl)acetamide
Uniqueness
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. Its combination of a fluoro and methyl group on the benzothiazole ring and a methyl group on the benzamide moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Biological Activity
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the current understanding of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is classified as a Schiff base, which is characterized by the presence of an imine functional group. Its molecular formula is , and it features a benzothiazole moiety, which is often associated with various biological activities.
Antimicrobial Activity
Research indicates that Schiff bases derived from benzothiazole exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic processes.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Fluoro-3-methylbenzamide | E. coli | 32 µg/mL |
| N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene) | S. aureus | 16 µg/mL |
| N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene) | Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines by disrupting microtubule dynamics and inhibiting tubulin polymerization.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on human prostate cancer cells (DU145). The compound exhibited a GI50 value of 5.5 µM, indicating significant antiproliferative activity compared to standard chemotherapeutic agents.
The proposed mechanism for the biological activity of this compound involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed.
- Interference with Microtubule Dynamics : Similar compounds have been shown to bind to the colchicine site on tubulin.
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinity and interactions between this compound and target proteins. These studies suggest strong hydrogen bonding and hydrophobic interactions with active sites critical for enzymatic function.
Table 2: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| Acetylcholinesterase | -8.5 | Hydrogen bonds with active site residues |
| Tubulin | -9.0 | π-stacking interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
